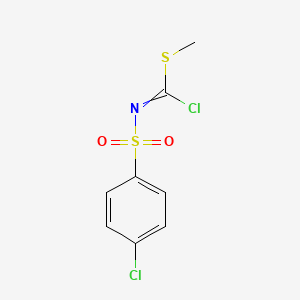
2-Bromo-1-(4-nonylphenyl)ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-1-(4-nonylphenyl)ethan-1-one is an organic compound characterized by the presence of a bromine atom attached to an ethanone group, which is further connected to a nonyl-substituted phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-1-(4-nonylphenyl)ethan-1-one typically involves the bromination of 1-(4-nonylphenyl)ethan-1-one. This can be achieved using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide. The reaction is usually carried out in an inert solvent such as dichloromethane at room temperature.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure efficient bromination. The use of automated systems and controlled reaction conditions helps in achieving high yields and purity of the final product.
Types of Reactions:
Substitution Reactions: The bromine atom in this compound can be substituted by various nucleophiles, such as amines or thiols, to form corresponding derivatives.
Oxidation Reactions: The ethanone group can undergo oxidation to form carboxylic acids or other oxidized products.
Reduction Reactions: The compound can be reduced to form alcohols or other reduced derivatives.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products:
Substitution: Formation of azides, thiocyanates, or other substituted products.
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Applications De Recherche Scientifique
2-Bromo-1-(4-nonylphenyl)ethan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-Bromo-1-(4-nonylphenyl)ethan-1-one involves its interaction with nucleophiles or electrophiles, depending on the reaction conditions. The bromine atom acts as a leaving group in substitution reactions, facilitating the formation of new bonds. The ethanone group can participate in various chemical transformations, contributing to the compound’s reactivity.
Comparaison Avec Des Composés Similaires
- 2-Bromo-1-phenylethanone
- 2-Bromo-1-(4-methylphenyl)ethanone
- 2-Bromo-1-(4-methoxyphenyl)ethanone
- 2-Bromo-1-(4-nitrophenyl)ethanone
Comparison: 2-Bromo-1-(4-nonylphenyl)ethan-1-one is unique due to the presence of the nonyl group, which imparts distinct physical and chemical properties compared to its analogs. The nonyl group increases the hydrophobicity and molecular weight of the compound, potentially affecting its solubility and reactivity. This makes it suitable for specific applications where these properties are advantageous.
Propriétés
Numéro CAS |
64068-77-5 |
|---|---|
Formule moléculaire |
C17H25BrO |
Poids moléculaire |
325.3 g/mol |
Nom IUPAC |
2-bromo-1-(4-nonylphenyl)ethanone |
InChI |
InChI=1S/C17H25BrO/c1-2-3-4-5-6-7-8-9-15-10-12-16(13-11-15)17(19)14-18/h10-13H,2-9,14H2,1H3 |
Clé InChI |
FDEJFZKXQXZGDV-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCC1=CC=C(C=C1)C(=O)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Naphtho[2,3-b]furan-4-methanol, 9-methoxy-3,5-dimethyl-](/img/structure/B14499545.png)
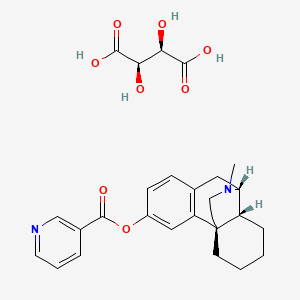
![1-Cyclohexyl-4-[2-(4-methoxyphenyl)-1-phenylethyl]piperazine](/img/structure/B14499554.png)
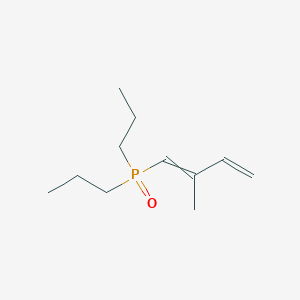
![5H-[1,2,4]triazolo[1,5-b]indazole](/img/structure/B14499564.png)
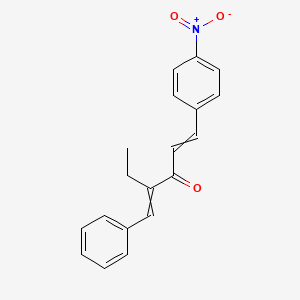

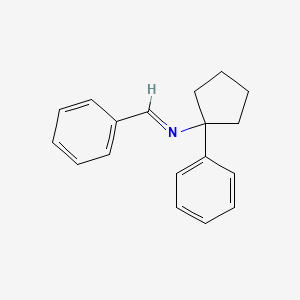
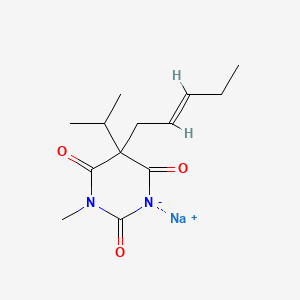

![N-{4-Chloro-2-[1-(phenylsulfanyl)butyl]phenyl}acetamide](/img/structure/B14499606.png)

![6-{2-[2,4-Bis(sulfanylidene)-1,3-thiazolidin-5-yl]hydrazinylidene}-4-nitrocyclohexa-2,4-dien-1-one](/img/structure/B14499623.png)
